D-JBD19

描述

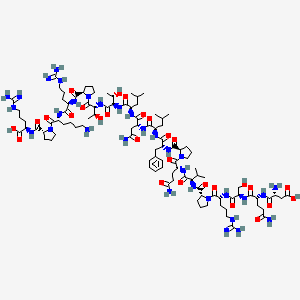

The compound "(2R)-2-[[(2R)-1-[(2R)-6-amino-2--5-carbamimidamidopentanoic acid" is a highly complex peptide derivative characterized by its stereospecific (2R) configurations, multiple carbamimidamide (amidine) groups, and recurring pyrrolidine-2-carbonyl motifs. The compound’s extensive branching and hydroxyl groups further imply solubility in aqueous environments, a critical feature for bioavailability.

属性

IUPAC Name |

(2R)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-1-[(2R,3S)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-5-amino-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H164N32O28/c1-49(2)43-62(120-82(144)64(45-54-21-10-9-11-22-54)123-88(150)68-28-18-40-129(68)94(156)60(32-34-72(103)136)118-90(152)75(51(5)6)125-89(151)70-30-19-41-130(70)93(155)59(25-15-37-112-98(107)108)117-85(147)66(48-132)124-80(142)57(31-33-71(102)135)114-78(140)55(101)46-74(138)139)81(143)122-65(47-73(104)137)83(145)121-63(44-50(3)4)84(146)126-76(52(7)133)91(153)127-77(53(8)134)95(157)131-42-20-29-69(131)86(148)115-56(24-14-36-111-97(105)106)79(141)116-58(23-12-13-35-100)92(154)128-39-17-27-67(128)87(149)119-61(96(158)159)26-16-38-113-99(109)110/h9-11,21-22,49-53,55-70,75-77,132-134H,12-20,23-48,100-101H2,1-8H3,(H2,102,135)(H2,103,136)(H2,104,137)(H,114,140)(H,115,148)(H,116,141)(H,117,147)(H,118,152)(H,119,149)(H,120,144)(H,121,145)(H,122,143)(H,123,150)(H,124,142)(H,125,151)(H,126,146)(H,127,153)(H,138,139)(H,158,159)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t52-,53-,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,75+,76+,77+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJMEJTVRFAOB-XHOPJVQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)N[C@H]([C@H](C)O)C(=O)N1CCC[C@@H]1C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H]4CCCN4C(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H164N32O28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2250.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

D-JBD19 的合成涉及固相肽合成 (SPPS),这是一种创建肽的常用方法。该技术允许将氨基酸依次添加到生长中的肽链上,该肽链锚定在固体树脂上。该过程通常包括以下步骤:

树脂活化: 活化树脂以使第一个氨基酸能够附着。

偶联: 使用偶联试剂(例如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))将每个后续氨基酸偶联到生长的链上。

脱保护: 去除氨基酸上的保护基,以便进行下一步偶联。

裂解: 将完成的肽从树脂上裂解并纯化。

工业生产方法

This compound 的工业生产将遵循类似的原则,但规模更大,使用自动肽合成器来提高效率和产量。 该过程还将涉及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

D-JBD19 在其合成过程中主要经历肽键形成。由于其稳定的肽结构,它通常不会参与氧化、还原或取代反应。

常用试剂和条件

偶联试剂: N,N'-二异丙基碳二亚胺 (DIC)、羟基苯并三唑 (HOBt)

脱保护试剂: 三氟乙酸 (TFA)

裂解试剂: 含有 TFA、水和清除剂(如三异丙基硅烷 (TIS))的混合物

主要产品

科学研究应用

D-JBD19 由于其神经保护特性而被广泛研究。它在保护神经元免受缺血损伤方面显示出希望,使其成为中风等疾病的潜在治疗剂。 研究表明,this compound 在缺血事件后脑室内给予时,可以减少神经元损伤 .

除了其神经保护作用外,this compound 还被用于各种研究应用中,以研究神经元损伤和保护的机制。 它作为一种有价值的工具,用于了解神经保护所涉及的途径以及治疗干预的可能性 .

作用机制

D-JBD19 通过抑制 c-Jun N 端激酶 (JNK) 途径发挥其神经保护作用。该途径参与细胞对压力的反应,已知在神经元凋亡中起作用。 通过抑制 JNK,this compound 有助于防止凋亡途径的激活,从而保护神经元免受损伤 .

相似化合物的比较

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness arises from:

- Stereochemistry : Exclusive 2R configurations at chiral centers, ensuring specific three-dimensional folding.

- Functional Groups : Carbamimidamide (-C(NH₂)NH₂) groups, hydroxyl (-OH) substituents, and pyrrolidine rings.

- Backbone Complexity: A 20+ residue peptide chain with alternating amino acid derivatives (e.g., 4-methylpentanoyl, 3-phenylpropanoyl).

Comparison with Peptide-Based Amidines

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound shares functional similarities with the (2S)-isomer in , but its 2R stereochemistry and hydroxyl-rich backbone may confer distinct binding kinetics .

- Unlike nitroso compounds (), which are small and planar, the target’s peptide backbone allows for multi-site interactions, reducing off-target effects .

Functional and Mechanistic Insights

Electronic and Steric Properties

- Van der Waals Interactions: The compound’s bulky side chains (e.g., 4-methylpentanoyl) create a large molecular surface area, enhancing van der Waals interactions with hydrophobic pockets in target proteins .

- Electronic Effects : Amidines contribute to a high positive charge density, favoring binding to anionic substrates like heparan sulfate or DNA .

Comparison with Marine Actinomycete Metabolites ()

Marine actinomycete-derived peptides often feature cyclic structures (e.g., salternamides) but lack the amidine modifications seen in the target compound. This difference may limit their utility in high-specificity applications compared to the target’s charge-mediated binding .

生物活性

The compound is a complex peptide with multiple functional groups and potential biological activities. Understanding its biological activity requires a detailed examination of its structure, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by a long and intricate structure composed of multiple amino acids and functional groups, including:

- Amino acids : Several amino acids are present, including arginine, lysine, and phenylalanine, which are known for their roles in protein synthesis and enzyme activity.

- Functional groups : The presence of hydroxyl, carboxyl, and amine groups suggests potential interactions with biological receptors and enzymes.

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For example, peptides that mimic the structure of natural substrates often inhibit enzymes by competing for the active site. This mechanism can be particularly relevant in treating diseases where enzyme activity is dysregulated.

2. Receptor Binding

The structural complexity allows for potential binding to various receptors. Peptides can modulate receptor activity, influencing pathways such as cell signaling and gene expression. This modulation can lead to therapeutic effects in conditions like cancer or metabolic disorders.

1. Antitumor Activity

Some studies have shown that peptides with similar configurations exhibit antitumor properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The intricate structure may enhance binding affinity to target proteins involved in cancer progression.

2. Antimicrobial Properties

Peptides often possess antimicrobial activity due to their ability to disrupt bacterial membranes. Compounds resembling this structure could potentially serve as novel antibiotics or antimicrobial agents against resistant strains.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry explored a series of peptides similar to the compound . Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme-inhibitory effects of related peptides on dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. The findings demonstrated that modifications in peptide structure led to enhanced inhibitory potency .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。